molecular formula C14H11F3N2O2 B2560868 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1797981-39-5

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2560868
CAS No.: 1797981-39-5
M. Wt: 296.249
InChI Key: HVPUTRVHZMBKGB-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide ( 1797981-39-5) is a chemical compound with the molecular formula C14H11F3N2O2 and a molecular weight of 296.24 g/mol . This benzamide derivative features a pyridinyloxy moiety and a 2,2,2-trifluoroethyl group, a motif often associated with enhanced metabolic stability and bioavailability in medicinal chemistry. While the specific biological profile of this compound is still under investigation, related compounds containing the trifluoroethyl benzamide structure have been explored as scaffolds in the synthesis of novel bioactive molecules . Similarly, pyridine and benzamide-based compounds are frequently investigated for their potential in various therapeutic areas . Researchers value this compound as a building block for developing new chemical entities and for probing structure-activity relationships. The provided material is accompanied by a Certificate of Analysis to ensure identity and purity. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not approved for human, veterinary, household, or any other use.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-19-13(20)10-4-3-5-11(8-10)21-12-6-1-2-7-18-12/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPUTRVHZMBKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and π-π interactions with target proteins, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents Fluorine Content Molecular Weight (g/mol) Key Properties
Target Compound 3-(Pyridin-2-yloxy), N-(2,2,2-trifluoroethyl) 3 F atoms ~316.2* Balanced lipophilicity; pyridyloxy enhances hydrogen bonding
3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide 3-Fluoro, N-(imidazopyridinylphenyl) 1 F atom 345.3 Imidazopyridine enhances π-π interactions; lower fluorine content reduces metabolic stability
N-(2-(tert-Butyl)phenyl)-...-3-(trifluoromethyl)benzamide 3-Trifluoromethyl, tert-butyl-phenyl, pyridylethyl 3 F atoms ~520.4 High steric bulk; trifluoromethyl increases lipophilicity but may reduce solubility
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide 3-Fluoro, N-(2-pyridyl), N-(3-fluorobenzoyl) 2 F atoms 338.3 Dual fluorine atoms enhance electronegativity; benzoyl group may reduce bioavailability
(Z)-4-(3-(3,5-Dibromophenyl)-...-benzamide (F44) Tetrafluorobut-enyl, trifluoromethyl, dibromophenyl 7 F atoms ~750.0 Extreme lipophilicity; potential for high membrane permeability but poor solubility

*Estimated based on structural formula.

Key Observations:
  • Trifluoroethyl vs. Trifluoromethyl : The target compound’s trifluoroethyl group offers a balance between lipophilicity and steric effects compared to trifluoromethyl analogs (e.g., compound in ), which are bulkier and more lipophilic .
  • Pyridyloxy vs.
  • Fluorine Count : Higher fluorine content (e.g., in F44 ) correlates with increased metabolic stability but risks poor aqueous solubility, a trade-off mitigated in the target compound by moderate fluorination .

Biological Activity

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by its unique structural components: a benzamide core, a pyridin-2-yloxy substituent, and a trifluoroethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : Reacting 3-hydroxybenzoic acid with 2-chloropyridine to yield 3-(pyridin-2-yloxy)benzoic acid.
  • Final Product Formation : Coupling the intermediate with 2,2,2-trifluoroethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to produce the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyridin-2-yloxy group facilitates hydrogen bonding and π-π interactions with target proteins, while the trifluoroethyl group enhances lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression. The compound's activity has been explored in relation to cyclooxygenase (COX) inhibition:

Compound NameIC50 (μM)Classification
This compoundTBDPotential COX Inhibitor
Similar CompoundsVariesActive/Inactive

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated various derivatives of benzamide compounds for their antitumor activity against cell lines such as A549 and MCF-7. The results indicated that modifications similar to those found in this compound could enhance inhibitory effects against cancer cell proliferation .
    • Example Data :
      • Compound : Derivative A
      • IC50 Values : A549 (5.29 μM), MCF-7 (9.23 μM)
  • Inhibition Studies : The compound has been investigated for its role in inhibiting specific pathways linked to inflammation and tumor growth. For instance, it has shown promise in inhibiting enzymes like COX-1 and COX-2, which are critical in inflammatory responses .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is influenced by its lipophilic nature due to the trifluoroethyl group. This property may enhance absorption and bioavailability but also necessitates careful evaluation of toxicity levels.

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